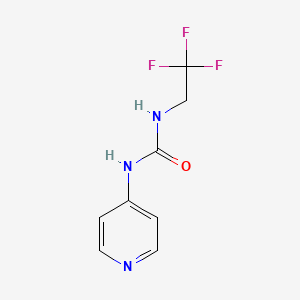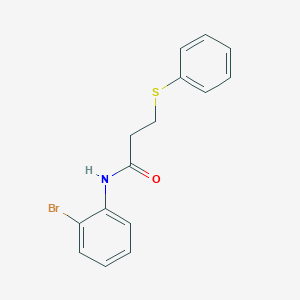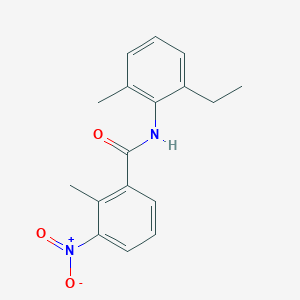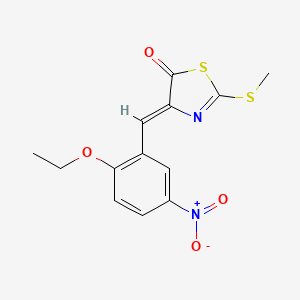![molecular formula C10H9Cl3N2OS B5813992 N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide](/img/structure/B5813992.png)
N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichlorophenyl group attached to a carbamothioyl moiety, which is further connected to a propanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide typically involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamothioyl intermediate. The intermediate is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts or specific solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a valuable tool in biochemical studies .
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for various applications, including as a stabilizer and additive in polymer production .
Wirkmechanismus
The mechanism of action of N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
- N-[(2,4,6-trichlorophenyl)carbamothioyl]propanamide
- N-[(2,4-dichlorophenyl)carbamothioyl]propanamide
- N-[(3,4-dichlorophenyl)carbamothioyl]propanamide
Comparison: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning affects the compound’s reactivity and interaction with biological targets. Compared to its analogs, the 2,4,5-trichlorophenyl derivative has shown higher potency in enzyme inhibition studies, making it a more effective compound for certain applications.
Eigenschaften
IUPAC Name |
N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2OS/c1-2-9(16)15-10(17)14-8-4-6(12)5(11)3-7(8)13/h3-4H,2H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKSLBORKJTTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5813938.png)
![4-METHOXY-N-{[3-(4-METHOXYPHENYL)-1,2-OXAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B5813945.png)



![3-{[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5813958.png)
![6-methyl-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5813960.png)

![N-[4-(dimethylamino)-1-naphthyl]-3-nitrobenzamide](/img/structure/B5813974.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B5813986.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5813987.png)
![N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)thio]acetamide](/img/structure/B5814000.png)
